Cas no 157869-14-2 (4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol)

4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol is a versatile intermediate in organic synthesis, characterized by its unique combination of an aromatic amine, alkyne, and tertiary alcohol functionalities. This structure enables its use in diverse reactions, including Sonogashira coupling, cyclization, and nucleophilic additions, making it valuable for constructing complex heterocycles and pharmaceutical scaffolds. The presence of both electron-donating (amine) and reactive (alkyne) groups enhances its utility in fine chemical synthesis. Its stable yet reactive nature allows for selective modifications under controlled conditions. The compound is particularly useful in medicinal chemistry for developing bioactive molecules, offering a balance of reactivity and stability for multi-step synthetic routes. Proper handling under inert conditions is recommended due to its sensitive functional groups.
4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol structure
157869-14-2 structure
Product Name:4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol
CAS No:157869-14-2
MF:C11H13NO
MW:175.227022886276
CID:4775590
Update Time:2025-11-01

4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-aminophenyl)-2-methyl-3-butyn-2-ol
    • 4-(2-aminophenyl)-2-methylbut-3-yn-2-ol
    • 2-(3-Hydroxy-3-methyl-1-butynyl)aniline
    • 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol
    • Inchi: 1S/C11H13NO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,12H2,1-2H3
    • InChI Key: OZOGDBPFACPLTR-UHFFFAOYSA-N
    • SMILES: OC(C#CC1C=CC=CC=1N)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 233
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2

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Additional information on 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol

Introduction to 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol (CAS No. 157869-14-2)

4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol, identified by its Chemical Abstracts Service (CAS) number 157869-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif comprising an amino-substituted phenyl ring connected to a propargyl alcohol backbone with a methyl substituent, presents a rich scaffold for further chemical manipulation and biological evaluation. The presence of both basic and acidic functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structure of 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol is characterized by its aromatic ring system, which is a common feature in many bioactive molecules. The amino group at the 2-position of the phenyl ring not only imparts basicity but also serves as a potential site for hydrogen bonding interactions, which are crucial for molecular recognition processes. Additionally, the propargyl alcohol moiety (–C≡C–CH₂OH) introduces both a terminal alkyne and an alcohol group, providing multiple handles for further derivatization. These structural features make it an attractive candidate for exploring new pharmacophores in drug discovery.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The amino-substituted phenyl ring in 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol bears resemblance to several known pharmacologically active compounds that target central nervous system (CNS) receptors. For instance, analogs with similar aromatic cores have been investigated for their potential effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The unique combination of functional groups in this compound may enable it to interact with these targets in novel ways, potentially leading to the identification of new lead compounds.

The synthesis of 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions, starting from commercially available precursors such as 2-aminothiophenol or 2-aminoaniline derivatives. The propargyl alcohol functionality can be introduced through Sonogashira coupling reactions or via partial hydrolysis of propargyl halides. The methyl substituent at the third carbon of the butynyl chain can be incorporated during the final stages of synthesis, often via Grignard-type reactions or other organometallic transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in larger-scale research programs.

One of the most compelling aspects of 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol is its potential as a building block for more complex drug candidates. The propargyl alcohol group can undergo further functionalization through various chemical reactions, including oxidation to an aldehyde or carboxylic acid, reduction to an ether or thioether, or coupling with other heterocyclic systems via transition-metal catalysis. These transformations allow chemists to explore diverse structural modifications while retaining the core pharmacophoric elements derived from the amino phenyl moiety. Such flexibility is invaluable in medicinal chemistry pipelines where rapid iteration and optimization are essential.

Recent studies have begun to explore the biological activity of 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol and its derivatives. Initial computational modeling studies suggest that this compound may exhibit binding affinity for certain enzyme targets involved in metabolic pathways relevant to inflammation and pain modulation. Additionally, preliminary in vitro assays have shown promising interactions with receptors expressed on immune cells, indicating potential therapeutic applications in immunomodulatory therapies. While these findings are still preliminary and require further validation through rigorous experimental testing, they highlight the compound's potential as a starting point for drug discovery efforts.

The pharmacokinetic properties of 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol are also being evaluated as part of its broader characterization. Factors such as solubility, stability under various conditions (pH, temperature), and metabolic degradation pathways are critical considerations when assessing a compound's suitability for further development into a drug candidate. Researchers are employing advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to gain insights into these properties. Understanding how this compound behaves within biological systems will provide essential data points for optimizing its pharmacological profile.

The role of computational chemistry has become increasingly prominent in the study of 4-(2-Aminophenyl)-2-methylbut-3-yn-2-ol and related compounds. Molecular docking simulations have been used to predict binding modes and affinities between this molecule and potential target proteins. These virtual screening approaches can significantly accelerate the drug discovery process by identifying promising candidates before they enter costly wet-lab synthesis rounds. Furthermore, quantum mechanical calculations have provided detailed insights into electronic structures and reactivity patterns associated with different functional groups within the molecule.

As research continues to advance our understanding of molecular interactions at the atomic level, 4-(2-Aminophenyl)-methylbut--(CAS No.)--methylbut--(CAS No.)--methylbut--(CAS No.)--methylbut--(CAS No.)--methylbut--(CAS No.)--methylbut--(CAS No.)--methylbut--(CAS No.)--methylbut--(CAS No.) --synthetic utility --biological activity --pharmacological relevance --future directions --medicinal chemistry significance

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